molecular formula C22H20ClN3O3 B11612370 1-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone

1-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone

Cat. No.: B11612370
M. Wt: 409.9 g/mol
InChI Key: NATFNDYXTFWVGX-UHFFFAOYSA-N
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Description

1-[5-(2-CHLORO-6,7-DIMETHOXYQUINOLIN-3-YL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE is a complex organic compound that features a quinoline moiety, a pyrazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-CHLORO-6,7-DIMETHOXYQUINOLIN-3-YL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-CHLORO-6,7-DIMETHOXYQUINOLIN-3-YL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the quinoline ring.

    Substitution: The chloro group in the quinoline moiety can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

1-[5-(2-CHLORO-6,7-DIMETHOXYQUINOLIN-3-YL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(2-CHLORO-6,7-DIMETHOXYQUINOLIN-3-YL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE involves its interaction with molecular targets such as kinases. The compound inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of downstream targets and leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(2-CHLORO-6,7-DIMETHOXYQUINOLIN-3-YL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE is unique due to its specific combination of a quinoline moiety, a pyrazole ring, and a phenyl group, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C22H20ClN3O3

Molecular Weight

409.9 g/mol

IUPAC Name

1-[3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C22H20ClN3O3/c1-13(27)26-19(11-18(25-26)14-7-5-4-6-8-14)16-9-15-10-20(28-2)21(29-3)12-17(15)24-22(16)23/h4-10,12,19H,11H2,1-3H3

InChI Key

NATFNDYXTFWVGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(N=C4C=C(C(=CC4=C3)OC)OC)Cl

Origin of Product

United States

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